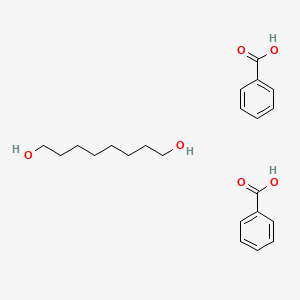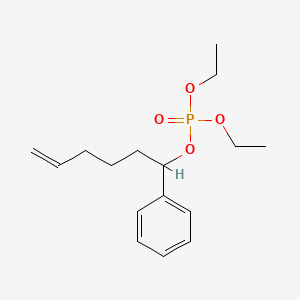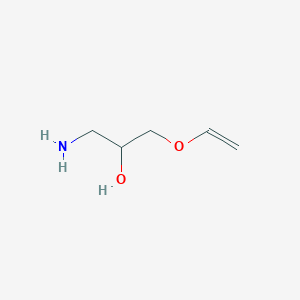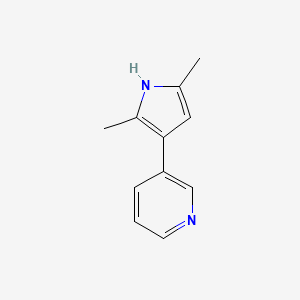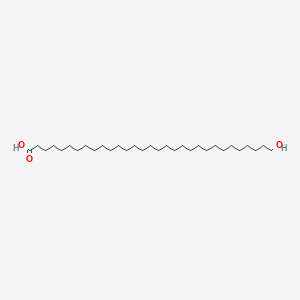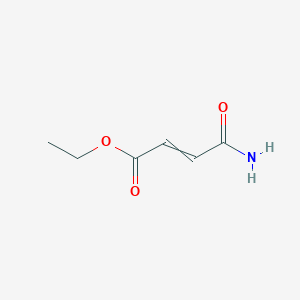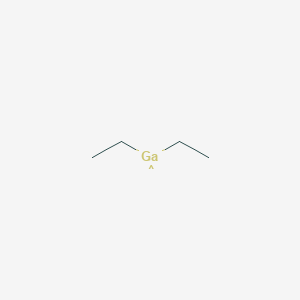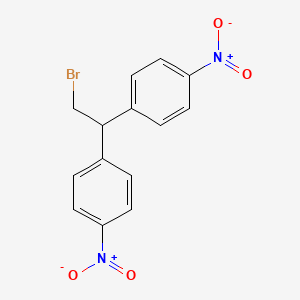
1,1'-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene): is an organobromine compound characterized by the presence of two nitrobenzene groups attached to a central bromoethane moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene) typically involves the bromination of a precursor compound. One common method involves the reaction of 4-nitrobenzene with 2-bromoethane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the bromination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction conditions and ensure consistency in the production process.
化学反应分析
Types of Reactions: 1,1’-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide or other strong bases are commonly used.
Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Substitution Reactions: Formation of hydroxyl derivatives.
Reduction Reactions: Formation of amino derivatives.
Oxidation Reactions: Formation of oxidized products, depending on the specific conditions used.
科学研究应用
Chemistry: 1,1’-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials with specific properties.
Biology: In biological research, this compound can be used to study the effects of brominated and nitro-substituted aromatic compounds on biological systems. It may also be used in the development of bioactive molecules for pharmaceutical applications.
Medicine: The compound’s derivatives may have potential applications in medicinal chemistry, particularly in the design of new drugs with specific biological activities. Research is ongoing to explore its potential as a therapeutic agent.
Industry: In the industrial sector, 1,1’-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene) is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes.
作用机制
The mechanism of action of 1,1’-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene) involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the nitro groups can undergo reduction or other chemical transformations. These interactions can lead to the formation of new compounds with distinct properties and activities.
相似化合物的比较
- 1,1’-(2-Bromoethane-1,1-diyl)bis(4-methylbenzene)
- 1,1’-(2-Bromo-1,1-ethanediyl)bis(4-methoxybenzene)
- 1,2-Dibromoethane
Comparison: 1,1’-(2-Bromoethane-1,1-diyl)bis(4-nitrobenzene) is unique due to the presence of both bromine and nitro groups. This combination imparts distinct chemical reactivity and potential applications compared to similar compounds that may lack one of these functional groups. For example, 1,2-dibromoethane lacks the nitro groups, which significantly alters its chemical behavior and applications.
属性
CAS 编号 |
116868-99-6 |
|---|---|
分子式 |
C14H11BrN2O4 |
分子量 |
351.15 g/mol |
IUPAC 名称 |
1-[2-bromo-1-(4-nitrophenyl)ethyl]-4-nitrobenzene |
InChI |
InChI=1S/C14H11BrN2O4/c15-9-14(10-1-5-12(6-2-10)16(18)19)11-3-7-13(8-4-11)17(20)21/h1-8,14H,9H2 |
InChI 键 |
PRUWYTLPQZNWHL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(CBr)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



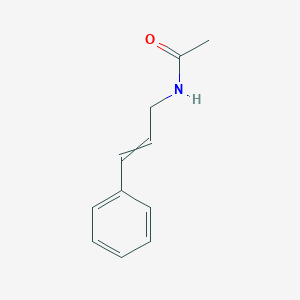
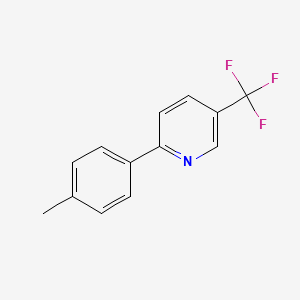
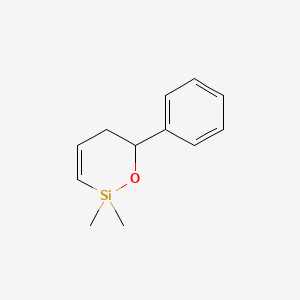
![[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B14287997.png)
